molecular formula C12H15NO2 B14014031 4-formyl-N-isobutylbenzamide

4-formyl-N-isobutylbenzamide

Cat. No.: B14014031
M. Wt: 205.25 g/mol
InChI Key: DBGCMEWRHKBJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-N-isobutylbenzamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzamide, characterized by the presence of a formyl group at the para position and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-N-isobutylbenzamide typically involves the condensation of 4-formylbenzoic acid with isobutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of isobutylamine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-N-isobutylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-formyl-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-formyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C12H15NO2/c1-9(2)7-13-12(15)11-5-3-10(8-14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,13,15)

InChI Key

DBGCMEWRHKBJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.